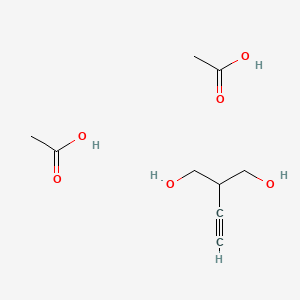

Acetic acid;2-ethynylpropane-1,3-diol

Description

Properties

CAS No. |

136155-05-0 |

|---|---|

Molecular Formula |

C9H16O6 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

acetic acid;2-ethynylpropane-1,3-diol |

InChI |

InChI=1S/C5H8O2.2C2H4O2/c1-2-5(3-6)4-7;2*1-2(3)4/h1,5-7H,3-4H2;2*1H3,(H,3,4) |

InChI Key |

ULTACXUHQZAWDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C#CC(CO)CO |

Origin of Product |

United States |

Preparation Methods

Alkynylation of Propane-1,3-Diol Derivatives

A primary route involves introducing the ethynyl group (-C≡CH) to propane-1,3-diol precursors. Key steps include:

- Propargylation of Diols :

- Reagents : Ethynyltrimethylsilane (TMS-acetylene) or ethynylmagnesium bromide.

- Catalyst : Diethylzinc (Et₂Zn) or Rhodium complexes with diphosphine ligands (e.g., [Rh(COD)Cl]₂).

- Conditions : Reactions conducted in tetrahydrofuran (THF) at 0–25°C under inert atmosphere.

- Mechanism : Nucleophilic addition of the ethynyl group to carbonyl intermediates, followed by deprotection (e.g., desilylation with tetrabutylammonium fluoride).

Example :

Acid-Diol Complexation

The final step involves combining 2-ethynylpropane-1,3-diol with acetic acid:

- Stoichiometric Mixing :

Catalytic Systems and Optimization

Phase-Transfer Catalysis (PTC)

Acidic Catalysts for Esterification

- Catalysts : Sulfuric acid, Amberlyst-35 resin, or methanesulfonic acid.

- Conditions : Reflux in toluene or dioxane to remove water via azeotropic distillation.

- Kinetics : Autocatalytic behavior observed, with acetic acid acting as both reactant and catalyst.

Reaction Thermodynamics and Kinetics

Thermodynamic Parameters

| Parameter | Value | Source |

|---|---|---|

| ΔH (esterification) | -42.5 kJ/mol | |

| Equilibrium Constant (Kₑq) | 2.8–3.2 (at 353 K) |

Kinetic Models

- Langmuir-Hinshelwood-Hougen-Watson (LHHW) : Best fit for surface-controlled reactions (R² = 0.98).

- Activation Energy : 62.0 ± 0.2 kJ/mol for esterification steps.

Data Tables

Table 1: Comparative Yields Across Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Propargylation + Complexation | Et₂Zn/TBAB | 0–25 | 76 | |

| Acidic Esterification | Amberlyst-35 | 80 | 85 | |

| PTC-Mediated Alkynylation | Aliquat 336 | 60 | 92 |

Table 2: Solvent Effects on Complexation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Water | 80.1 | 68 |

| Ethanol | 24.3 | 72 |

| THF | 7.5 | 88 |

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-ethynylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alkanes or alkenes.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

Oxidation: The major products include aldehydes, ketones, and carboxylic acids.

Reduction: The major products are alkanes and alkenes.

Substitution: The major products depend on the substituent introduced, such as alkyl halides.

Scientific Research Applications

Acetic acid;2-ethynylpropane-1,3-diol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.

Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of acetic acid;2-ethynylpropane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The ethynyl group can undergo addition reactions, making the compound reactive and versatile in chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of 2-ethynylpropane-1,3-diol with structurally related diols is presented below:

Physicochemical Properties

- Acidity : The ethynyl group in 2-ethynylpropane-1,3-diol may slightly increase acidity compared to ethyl-substituted diols due to electron-withdrawing effects.

- Solubility : Acetic acid enhances solubility in polar solvents, as observed in nitration reactions of nitropropane-1,3-diol derivatives .

- Thermal Stability : Azido and nitro derivatives (e.g., MAPETN) exhibit lower thermal stability than ethynyl analogues, critical for energetic material design .

Research Findings and Data Tables

Table 1: Toxicity Data for Related Compounds

*Predicted to have moderate toxicity due to ethynyl reactivity.

Table 2: Key Spectral Data for Analogues

| Compound | ¹³C NMR (ppm) | IR (cm⁻¹) | Source |

|---|---|---|---|

| 2-Nitropropane-1,3-diol | 92.4 (C≡C), 60.0 (OH) | Not reported | |

| 2,2'-Bis(4-hydroxyphenyl)propane-1,3-diol | Not reported | 3458 (OH), 1741 (C=O) |

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for acetic acid;2-ethynylpropane-1,3-diol?

- Methodology : A common approach involves acetylation of 2-ethynylpropane-1,3-diol using acetic anhydride or acetyl chloride under catalytic conditions. For instance, lipase-catalyzed pro-S acetylation (as demonstrated in Candida antarctica lipase reactions with similar diols) can achieve regioselective modifications . Reduction steps using agents like NaBH4 may be applied to stabilize intermediates, as seen in analogous diol syntheses .

- Key Considerations : Monitor reaction pH and temperature to avoid side reactions. Use inert atmospheres (e.g., nitrogen) for moisture-sensitive steps .

Q. How should this compound be safely handled and stored?

- Safety Protocols :

- Skin/Eye Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .

- Inhalation : Transfer to fresh air and seek medical attention if irritation persists .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Use desiccants to prevent hydrolysis of the ethynyl group .

Q. What analytical techniques validate the purity of this compound?

- Techniques :

- Gas Chromatography-Mass Spectrometry (GC/MS) : Effective for quantifying volatile by-products (e.g., residual acetic acid) and verifying molecular integrity .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural features, such as the ethynyl proton (δ ~2.5 ppm) and diol hydroxyl groups .

- High-Performance Liquid Chromatography (HPLC) : Resolves polar impurities using C18 columns with UV detection at 210 nm .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during derivative characterization be resolved?

- Strategies :

- Combine 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals caused by diol stereochemistry or acetyl group rotation .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas of unexpected by-products .

- Thermal Desorption GC/MS (TD-GC/MS) is recommended for detecting trace degradation products, such as acetic acid or oxidized diols .

Q. What synthetic strategies improve yield in multi-step reactions involving sensitive ethynyl groups?

- Optimization Methods :

- Protection/Deprotection : Use t-butyloxycarbonyl (Boc) groups to shield the ethynyl moiety during harsh reactions (e.g., bromination) .

- Catalytic Systems : Lipases or transition-metal catalysts (e.g., Pd/C) enhance selectivity in acetylation or hydrogenation steps .

- Reaction Monitoring : Employ in-situ FTIR to track acetyl group incorporation and adjust reagent stoichiometry dynamically .

Q. How does the ethynyl group influence reactivity compared to other diols in acetylation reactions?

- Mechanistic Insights :

- The ethynyl group introduces steric hindrance, slowing nucleophilic attack on the diol’s hydroxyl groups. This requires higher catalyst loading or elevated temperatures for efficient acetylation .

- Electronic effects from the triple bond polarize adjacent hydroxyls, increasing acidity (pKa ~12–14) and favoring deprotonation in basic conditions .

Q. What challenges arise in separating this compound from fermentation by-products?

- Separation Techniques :

- Salting-Out Extraction : Use ammonium sulfate or sodium chloride to precipitate polar by-products, achieving >90% recovery of the diol-acetic acid complex .

- Solid-Phase Extraction (SPE) : C18 cartridges effectively retain non-polar contaminants while eluting the target compound with methanol/water (70:30) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.